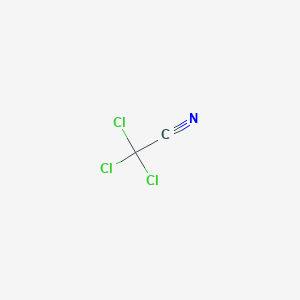

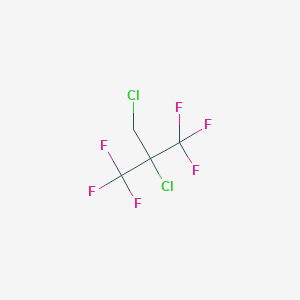

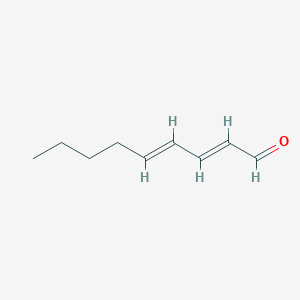

2-Chloro-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

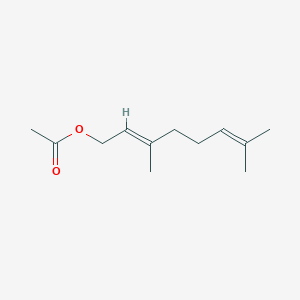

The compound "2-Chloro-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane" is not directly studied in the provided papers. However, related compounds and methodologies can provide insights into its potential characteristics and synthetic routes. For instance, the synthesis of related fluorinated compounds often involves the use of strong bases or fluorinating agents, as seen in the preparation of tris(oxazolinyl)cyclopropanes and the catalytic fluorination of tetrachloropropene .

Synthesis Analysis

The synthesis of complex fluorinated compounds can involve multiple steps and various reagents. For example, hexafluororuthenate(V) is synthesized by fluorination of RuO4 using ClF3 or by reacting ClO2F with RuF5 . Similarly, the synthesis of hexaalkylguanidinium perfluoroalkoxides involves treating bis(dialkylamino)difluoromethane derivatives with (dialkylamino)trimethylsilanes . These methods suggest that the synthesis of 2-Chloro-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane might also require the use of strong fluorinating agents or bases.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often determined using techniques such as electron diffraction and X-ray crystallography. For instance, the structure of hexafluorocyclopropane was determined by electron diffraction , and the structure of a fluorinating agent was elucidated using X-ray crystallography . These studies provide valuable information on bond lengths, angles, and conformations that could be relevant to understanding the structure of 2-Chloro-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane.

Chemical Reactions Analysis

Fluorinated compounds can undergo various chemical reactions. The metalation of 2-chloromethyl-2-oxazoline to form tris(oxazolinyl)cyclopropanes and the selective catalytic fluorination of tetrachloropropene are examples of reactions that could be related to the chemical behavior of the compound . These reactions often involve the use of specific catalysts or conditions to achieve the desired fluorination.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds can be quite distinct. For example, the electron diffraction study of 1,2-difluorotetrachloroethane revealed the existence of trans and gauche isomeric forms , and a similar study on 3-chloro-2-chloromethyl-1-propene provided insights into its conformational compositions . These findings suggest that 2-Chloro-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane may also exhibit unique physical and chemical properties, such as different conformers and bond characteristics.

Aplicaciones Científicas De Investigación

Organic Chemistry: Synthesis and Substitution Reactions of 2-Chloromethyl-2,1-borazaronaphthalene

- Summary of Application : This compound serves as a building block in the synthesis of benzyl amines, ethers, and esters through nucleophilic substitution of a benzylic halide . It’s particularly useful because it provides access to a wide array of compounds with applications in medicinal chemistry, agrochemistry, and materials science .

- Methods of Application : The compound is synthesized in one step to afford a common precursor to a benzylic halide . It serves as an electrophile in substitution reactions with a variety of nucleophiles .

- Results or Outcomes : The development of this method for the functionalization of azaborines could have a great impact on the discovery of novel drug candidates . The research on azaborines has been focused on their core, with further functionalization of an azaborine limited to boron and simple electrophilic aromatic substitution of the azaborine substructure .

Atmospheric Chemistry: Reactions of 3-chloro-2-methyl-1-propene with OH Radical

- Summary of Application : The compound 3-chloro-2-methyl-1-propene (3CMP) is highly reactive in the troposphere due to its unsaturated structure . It reacts with OH radicals, forming alkyl radical intermediates and intermediate adducts .

- Methods of Application : The reaction mechanism of 3CMP with OH radical was investigated using electronic structure calculations and kinetic modelling . The rate constants were computed within the temperature range of 200–1000 K .

- Results or Outcomes : The oxidation of 3CMP results in the formation of stable chlorinated products, such as chloroacetone and formyl chloride . These products may be transported to the stratosphere, affecting the ozone layer .

Organic Chemistry: Substitution Reactions of Methylbenzene and Chlorine

- Summary of Application : When a mixture of methylbenzene and chlorine is exposed to ultraviolet light, a substitution reaction occurs in the methyl group, producing (chloromethyl)benzene .

- Methods of Application : The reaction is initiated by exposure to ultraviolet light . All the hydrogens in the methyl group can be replaced by chlorine atoms .

- Results or Outcomes : The product of this reaction, (chloromethyl)benzene, is a chlorinated hydrocarbon that can be used in various applications .

Atmospheric Chemistry: Reactions of 3-chloro-2-methyl-1-propene with Other Atmospheric Oxidants

- Summary of Application : The compound 3-chloro-2-methyl-1-propene (3CMP) is highly reactive in the troposphere due to its unsaturated structure . It reacts with other atmospheric oxidants, such as HO2, NO and NO2 radicals .

- Methods of Application : The reaction mechanism of 3CMP with these oxidants was investigated using electronic structure calculations and kinetic modelling . The rate constants were computed within the temperature range of 200–1000 K .

- Results or Outcomes : The oxidation of 3CMP results in the formation of stable chlorinated products, such as chloroacetone and formyl chloride . These products may be transported to the stratosphere, affecting the ozone layer .

Organic Chemistry: Multiple Substitution in the Methylbenzene and Chlorine Reaction

- Methods of Application : The reaction is initiated by exposure to ultraviolet light . All the hydrogens in the methyl group can be replaced by chlorine atoms .

- Results or Outcomes : The product of this reaction, (chloromethyl)benzene, is a chlorinated hydrocarbon that can be used in various applications .

Safety And Hazards

This would involve looking at the safety data for the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.

Direcciones Futuras

This would involve a discussion of potential future research directions, such as new synthesis methods, potential applications, or further studies into its properties or effects.

I hope this general outline helps! If you have a different compound or a more general topic in mind, feel free to ask! I’m here to help.

Propiedades

IUPAC Name |

2-chloro-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2F6/c5-1-2(6,3(7,8)9)4(10,11)12/h1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDDXNQXIECRUSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(C(F)(F)F)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2F6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378856 |

Source

|

| Record name | 2-Chloro-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane | |

CAS RN |

138690-25-2 |

Source

|

| Record name | 2-Chloro-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-[[[Dimethyl-[3-(2-prop-2-enoyloxyethoxy)propyl]silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethyl prop-2-enoate](/img/structure/B146772.png)

![Ethyl-2-[[(2'-cyanobiphenyl-4-YL)methyl]amino]-3-nitrobenzoate](/img/structure/B146777.png)